7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and an octylthio group attached to the purine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with a purine derivative under specific conditions to introduce the chlorobenzyl group. The octylthio group is introduced through a thiolation reaction, where an octylthiol is reacted with the purine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Sodium cyanide (NaCN) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various nucleophiles.
Scientific Research Applications
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A precursor in the synthesis of the compound.
Benzyl chloride: Another chlorinated benzyl compound with similar reactivity.
4-chlorobenzyl alcohol: A related compound with a hydroxyl group instead of a chlorine atom.
Uniqueness
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H27ClN4O2S |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN4O2S/c1-3-4-5-6-7-8-13-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)14-15-9-11-16(22)12-10-15/h9-12H,3-8,13-14H2,1-2H3,(H,24,27,28) |
InChI Key |
HUAQYPDQQMVYEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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